

Entrectinib metabolism CYP3A4 active metabolite M5

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Compound Focus: Entrectinib

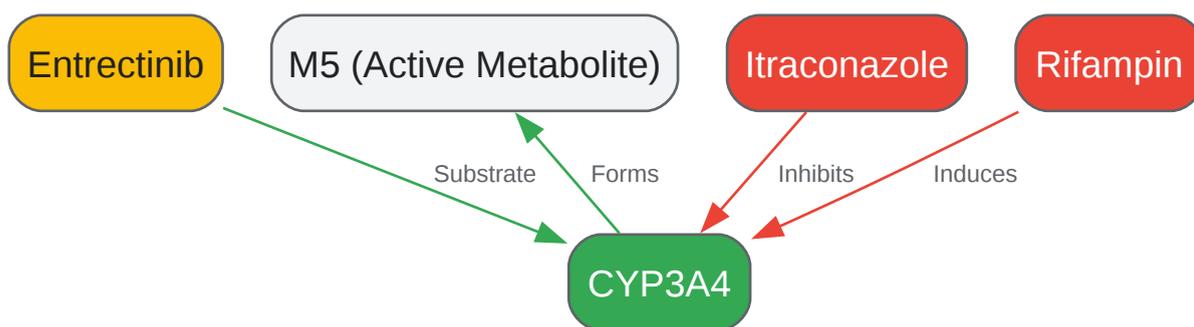
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Metabolic Pathway and Clinical DDI Evidence

The metabolism of **entrectinib** and the resulting DDIs have been rigorously evaluated through clinical studies. The diagram below outlines the key metabolic pathway and the observed effects of co-administered drugs.



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Entrectinib Metabolism and Key Drug-Drug Interactions

Clinical studies have quantified the profound impact of CYP3A4 modulators, as shown in the table below.

Precipitant Drug	Effect on Entrectinib AUC	Effect on Entrectinib Cmax	Effect on M5 Exposure
Itraconazole (Strong Inhibitor)	Increase of 504% [1]	Increase of 73% [1]	Data not reported in study
Rifampin (Strong Inducer)	Decrease of 77% [1]	Decrease of 56% [1]	Data not reported in study
Moderate Inhibitors (e.g., Fluconazole)	Model-predicted increase of 2.2- to 3.1-fold [2]	Model-predicted increase (specific value not stated) [2]	Model-predicted ~2-fold average increase [2]
Moderate Inducers (e.g., Carbamazepine)	Model-predicted decrease of 45-79% [2]	Model-predicted decrease (specific value not stated) [2]	Model-predicted ~50% average decrease [2]

PBPK Modeling and Regulatory Applications

Physiologically-based pharmacokinetic (PBPK) modeling has been central to characterizing the pharmacokinetics of **entrectinib** and M5 and supporting regulatory decisions.

- **Model Development and Qualification:** A combined PBPK model for **entrectinib** and M5 was established and refined using data from a clinical DDI study with itraconazole [2]. The model successfully predicted the effects of various moderate CYP3A4 inhibitors and inducers on the exposure of both compounds, meeting standard predictive performance criteria [2].
- **Extrapolation to Pediatric Populations:** The adult PBPK model was extrapolated to pediatric patients (≥ 2 years old) to predict DDIs and recommend dose adjustments when **entrectinib** is co-administered with CYP3A4 inhibitors, informing the approved drug label without the need for additional clinical studies [3].

Analytical and In Vitro Methodologies

Specific methodologies are required to study **entrectinib**'s pharmacokinetics and interaction potential.

- **Bioanalytical Method for Quantification:** A sensitive and validated UPLC-MS/MS method has been developed for quantifying **entrectinib** in human plasma. Key parameters include:

- **Linearity Range:** 0.5–1000 ng/mL [4]
- **Lower Limit of Quantification (LLOQ):** 0.5 ng/mL [4]
- **Sample Preparation:** Liquid-liquid extraction using *tert*-butyl methyl ether [4]
- **In Vitro Transport and Metabolism Studies:** Experiments using MDCKII cells overexpressing specific transporters demonstrated that **entrectinib** is a potent inhibitor of the ABCB1 (P-glycoprotein) efflux transporter but is a poor substrate for it [5]. This suggests **entrectinib** may cause DDIs by inhibiting ABCB1 but is unlikely to be a victim of ABCB1-mediated efflux.

Key Takeaways for Researchers

- **CYP3A4 is Central:** **Entrectinib**'s metabolism and its DDI profile are dominated by CYP3A4, necessitating careful management of co-medications.
- **Active Metabolite Contributes to Efficacy and Exposure:** The equipotent M5 metabolite, with a longer half-life, contributes to the drug's overall efficacy and must be accounted for in pharmacokinetic models and DDI assessments.
- **Model-Informed Drug Development (MIDD) is Feasible:** PBPK modeling has been successfully applied to support regulatory submissions and justify dosing recommendations in both adults and children, reducing the need for multiple clinical DDI studies.

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